N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide
Brand Name: Vulcanchem
CAS No.: 872986-33-9
VCID: VC7313140
InChI: InChI=1S/C16H23N3O6S/c1-11-9-12(5-6-13(11)24-3)26(22,23)19-7-4-8-25-14(19)10-18-16(21)15(20)17-2/h5-6,9,14H,4,7-8,10H2,1-3H3,(H,17,20)(H,18,21)
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC)OC
Molecular Formula: C16H23N3O6S
Molecular Weight: 385.44

N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide

CAS No.: 872986-33-9

Cat. No.: VC7313140

Molecular Formula: C16H23N3O6S

Molecular Weight: 385.44

* For research use only. Not for human or veterinary use.

N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide - 872986-33-9

Specification

CAS No. 872986-33-9
Molecular Formula C16H23N3O6S
Molecular Weight 385.44
IUPAC Name N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide
Standard InChI InChI=1S/C16H23N3O6S/c1-11-9-12(5-6-13(11)24-3)26(22,23)19-7-4-8-25-14(19)10-18-16(21)15(20)17-2/h5-6,9,14H,4,7-8,10H2,1-3H3,(H,17,20)(H,18,21)
Standard InChI Key DNJUORFWPUZWNC-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC)OC

Introduction

Structural Features and Synthesis

The compound's structure is similar to other oxazinan-based compounds, which often feature a combination of functional groups that contribute to their chemical reactivity and biological activity. The synthesis of such compounds typically involves multiple steps, starting from simpler precursors. Key methods include nucleophilic substitutions and oxidation reactions, often requiring controlled temperatures and inert atmospheres to prevent side reactions.

Biological Activities

Compounds with similar structures have shown significant biological activities, including antimicrobial and anticancer properties. These activities are believed to result from interactions with specific molecular targets, modulating enzyme activities and cellular pathways. For example, N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide exhibits notable antimicrobial and anticancer properties.

Chemical Transformations

These compounds can undergo various chemical transformations, such as nucleophilic substitutions and oxidation reactions. Common reagents include strong oxidizing agents and nucleophiles. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Precursors and Reagents

One of the key precursors in synthesizing these compounds is 4-methoxy-3-methylbenzenesulfonyl chloride, which has a molecular weight of 220.67 g/mol . This reagent is crucial for introducing the sulfonyl group into the target molecule.

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